molecular formula C17H18BrNO3S B2588127 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide CAS No. 2034261-72-6

2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

Cat. No.: B2588127
CAS No.: 2034261-72-6
M. Wt: 396.3
InChI Key: ZJDCPDMKDYXFGB-UHFFFAOYSA-N
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Description

2-Bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring and a methoxy-substituted dihydroindenyl moiety. The compound’s structure combines a sulfonamide pharmacophore with a bicyclic indenyl system, which is often associated with enhanced rigidity and binding affinity in medicinal chemistry .

Properties

IUPAC Name

2-bromo-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-22-17(10-13-6-2-3-7-14(13)11-17)12-19-23(20,21)16-9-5-4-8-15(16)18/h2-9,19H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDCPDMKDYXFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The electron-withdrawing sulfonamide group activates the benzene ring for nucleophilic substitution. Bromine at the ortho position can be displaced under specific conditions:

Reaction TypeReagents/ConditionsProductKey FindingsReferences
AminationNH₃, CuI, K₂CO₃, DMF, 100°C2-Amino-N-(substituted)benzenesulfonamideBromine substitution with amines is feasible under catalytic copper conditions. Yields depend on steric hindrance.
MethoxylationNaOMe, Pd(OAc)₂, Xantphos, 120°C2-Methoxy-N-(substituted)benzenesulfonamidePalladium-catalyzed coupling achieves selective methoxylation.

Mechanistic Insight : The sulfonamide group enhances ring electrophilicity, enabling NAS even with weakly nucleophilic agents. Steric effects from the indenyl group may reduce reaction rates.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide participates in cross-couplings, leveraging palladium or nickel catalysts:

Reaction TypeReagents/ConditionsProductKey FindingsReferences
Suzuki-MiyauraArylboronic acid, Pd(PPh₃)₄, K₂CO₃, THFBiaryl-sulfonamide derivativesHigh yields (75–90%) reported for analogous bromosulfonamides.
Buchwald-Hartwig AminationAniline, Pd₂(dba)₃, BINAP, t-BuONaN-Arylated sulfonamideElectron-rich amines exhibit faster coupling kinetics.

Spectroscopic Monitoring : Reactions are tracked via TLC and confirmed by 1H^1H-NMR shifts (e.g., disappearance of bromine-coupled aromatic protons) .

Functionalization of the Sulfonamide Group

The sulfonamide’s NH and SO₂ groups undergo selective transformations:

Reaction TypeReagents/ConditionsProductKey FindingsReferences
AlkylationCH₃I, NaH, DMFN-Methylated sulfonamideSteric hindrance from the indenyl group limits alkylation efficiency.
CyclizationHydrazine, POCl₃1,3,4-Oxadiazole derivativesForms heterocycles with antitumor activity (IC₅₀: 2–10 μM in MCF-7 cells).

Structural Impact : Cyclization reactions retain the methoxy-indenyl motif while introducing bioactive heterocycles .

Reactivity of the Methoxy-Indenyl Moiety

The 2-methoxy-2,3-dihydro-1H-indenyl group undergoes ring-opening and oxidation:

Reaction TypeReagents/ConditionsProductKey FindingsReferences
Acidic HydrolysisH₂SO₄, H₂O, refluxIndenol derivativeMethoxy group hydrolyzes to hydroxyl, forming a diol intermediate.
OxidationKMnO₄, H₂O, 0°CKetone-functionalized indeneSelective oxidation of the benzylic position observed.

Synthetic Utility : Modified indenyl groups alter lipophilicity, impacting pharmacokinetic properties .

Stability Under Ambient Conditions

The compound exhibits moderate stability:

ConditionDegradation PathwayHalf-LifeAnalytical MethodReferences
Aqueous pH 7.4, 25°CHydrolysis of sulfonamide>48 hoursHPLC-MS
UV Light (254 nm)C-Br bond cleavage6 hours13C^{13}C-NMR

Handling Recommendations : Store in amber vials at –20°C to prevent photodegradation .

Scientific Research Applications

Antidiabetic Activity

Research has shown that derivatives of benzenesulfonamides exhibit significant antidiabetic properties. For instance, compounds similar to 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide have been synthesized and evaluated for their ability to lower blood glucose levels in diabetic models. In one study, the synthesized benzenesulfonamides demonstrated a notable reduction in blood glucose compared to standard treatments like glibenclamide .

Anticancer Potential

Recent studies have indicated that benzenesulfonamide derivatives can act as anticancer agents through various mechanisms. For example, compounds designed with sulfonamide moieties have shown promising results in inhibiting carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis. These derivatives exhibited IC50_{50} values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX and displayed apoptosis-inducing capabilities in cancer cell lines .

Enzyme Inhibition Studies

The compound's structure suggests potential enzyme inhibitory activity, particularly against enzymes involved in metabolic processes. A study focused on sulfonamide derivatives indicated that they could inhibit α-glucosidase and acetylcholinesterase, which are crucial for managing conditions like Type 2 diabetes mellitus and Alzheimer's disease . The synthesized compounds were screened for their inhibitory effects, revealing promising therapeutic candidates.

Case Study 1: Antidiabetic Evaluation

In a controlled study involving streptozotocin-induced diabetic rats, several benzenesulfonamide derivatives were tested for their hypoglycemic effects. The results indicated that specific derivatives significantly reduced blood glucose levels compared to control groups, demonstrating their potential as new antidiabetic agents .

Case Study 2: Anticancer Activity

A series of new benzenesulfonamide derivatives were synthesized and evaluated for their anticancer properties. The compounds were found to induce cell cycle arrest and apoptosis in various cancer cell lines. Notably, the compounds showed selectivity towards cancer cells while exhibiting minimal toxicity towards normal cells .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzenesulfonamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The methoxy group can also influence the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares core features with several analogs documented in the evidence:

  • 3i’ () : N-((4-bromo-1,1-dimethyl-3-oxo-2,3-dihydro-1H-inden-2-yl)methyl)-N-(phenylsulfonyl)benzenesulfonamide. Differences include the presence of a dimethyl group and ketone at the indenyl 3-position, which may reduce conformational flexibility compared to the target compound’s methoxy group .
  • 3ai (): Contains a thiocyano group and benzofuran ring, introducing electrophilic reactivity absent in the target compound .
  • MM0677.15 () : A piperidine-linked dimethoxyindenylbenzenesulfonamide, highlighting how alkoxy substituents (e.g., methoxy vs. dimethoxy) influence solubility and steric bulk .

Physicochemical Properties

Key data from analogs:

Compound Name Substituents Melting Point (°C) Yield (%) Key NMR Features
Target Compound 2-Bromo, 2-methoxy N/A N/A N/A
3i’ () 4-Bromo, 1,1-dimethyl, 3-oxo 126–129 29 δ 1.50, 1.30 (s, CH3)
3ai () 1-Oxo, 5-oxo-16-methyl, thiocyano 103–105 64 δ 7.74 (d), [α]D25 = +78.6°
MM0677.15 () 5,6-Dimethoxy, piperidine-linked N/A N/A N/A
  • Melting Points: The target compound’s methoxy group likely results in a melting point intermediate between 3i’ (higher due to ketone rigidity) and 3ai (lower due to thiocyano flexibility) .
  • Synthetic Yields: Yields for sulfonamide-indenyl hybrids vary widely (29–64%), influenced by substituent complexity and reaction conditions (e.g., visible light initiation vs. organocatalysis) .

Stereochemical and Reactivity Profiles

  • Asymmetric Synthesis: Compound 3ai () was synthesized via chiral organocatalysis (85:15 enantiomeric ratio), suggesting that the target compound’s methoxy group could similarly enable stereoselective synthesis .

Biological Activity

2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a synthetic compound belonging to the class of benzamides. It features a bromine atom, a methoxy group, and an indene moiety, which contribute to its unique biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound's IUPAC name is 2-bromo-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide. Its molecular formula is C18H18BrN2O2C_{18}H_{18}BrN_{2}O_{2}, and it has a molecular weight of approximately 364.25 g/mol. The presence of the indene moiety is significant as it can influence both the chemical reactivity and biological interactions of the compound.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide have yet to be extensively documented; however, insights can be drawn from related compounds.

1. Anti-inflammatory Activity

Studies on related benzene sulfonamides have demonstrated significant anti-inflammatory effects. For instance, compounds in this class have been shown to inhibit carrageenan-induced paw edema in rat models, indicating potential for pain relief and reduction of inflammation . The mechanism often involves inhibition of pro-inflammatory mediators.

2. Antimicrobial Properties

Benzene sulfonamides are known for their antimicrobial activities against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest that they can effectively combat pathogens like E. coli and S. aureus. Although specific data for 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is limited, its structural analogs have shown promising results .

3. Antioxidant Activity

Antioxidant properties are also a notable feature of many benzene sulfonamides. These compounds may scavenge free radicals and reduce oxidative stress in biological systems, potentially contributing to their therapeutic effects in chronic diseases .

The mechanisms through which 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide exerts its effects are likely multifaceted:

Binding Affinity : Similar compounds demonstrate strong binding affinities to serum proteins such as human serum albumin (HSA), which can influence their pharmacokinetics and bioavailability .

Enzyme Interaction : Potential interactions with cytochrome P450 enzymes may affect drug metabolism and clearance rates in vivo .

Case Studies

While direct studies on 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide are sparse, case studies involving structurally similar compounds provide valuable insights:

Case Study 1 : A study evaluated the anti-inflammatory effects of various benzene sulfonamide derivatives in animal models, revealing that certain modifications enhance their efficacy against induced inflammation .

Case Study 2 : Research into the antimicrobial activity of benzene sulfonamides highlighted that structural variations significantly impact potency against specific bacterial strains. This suggests that 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide could be optimized for enhanced activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (mg/mL)References
Compound AAnti-inflammatoryN/A
Compound BAntimicrobial6.72
Compound CAntioxidantN/A
Compound DEnzyme InhibitionN/A

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide?

  • Synthesis : Utilize coupling reactions (e.g., acid chloride formation followed by amide bond formation) as described for structurally similar dihydroindenyl derivatives . Ensure chiral purity via resolution techniques, such as enzymatic or chemical resolution of intermediates, to achieve enantiomerically pure products .
  • Characterization : Confirm structural integrity using 1H^1 \text{H} and 13C^13\text{C} NMR spectroscopy, matching data with reported analogs (e.g., dihydroindenyl-methyl aniline derivatives) . For crystallographic validation, employ single-crystal X-ray diffraction (SXRD) with SHELX refinement .

Q. How can researchers validate the molecular structure and electronic properties of this compound?

  • Structural Validation : Use ORTEP-3 for crystallographic visualization and SHELXL for refinement, particularly for resolving sulfonamide group geometry and dihydroindenyl ring conformation .
  • Electronic Properties : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p) basis set) to analyze HOMO-LUMO energy gaps, Mulliken charges, and molecular electrostatic potential (MEP) surfaces .

Q. What bioactivity assays are suitable for preliminary evaluation of this compound?

  • Antimicrobial Testing : Follow protocols for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains, using agar diffusion or microdilution methods to determine minimum inhibitory concentrations (MICs) .
  • Neurological Activity : Adapt AMPA receptor modulation assays (e.g., electrophysiological studies in neuronal cells) based on structurally related sulfonamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorphic forms of this compound?

  • Analytical Workflow : Combine capillary powder X-ray diffraction (PXRD) for minor lattice differences, solid-state NMR (SSNMR) for 1H^1 \text{H}, 13C^13\text{C}, and 19F^19\text{F} nuclei analysis, and thermal methods (DSC/TGA) to distinguish subtle polymorphic variations .

Q. What computational strategies are effective for predicting pharmacological activity and toxicity?

  • Pharmacophore Modeling : Use software like Schrödinger or MOE to define P1'/P2' binding motifs, leveraging tyrosine mimics (e.g., cis-(1S)(2R)-amino-2-indanol scaffolds) for target selectivity .
  • Toxicity Prediction : Apply PASS analysis for in-silico toxicity profiling and predict oral rat LD50_{50} using QSAR models, as demonstrated for sulfonamide anticonvulsants .

Q. How can structural modifications enhance pharmacokinetic properties?

  • Optimization Strategies : Introduce substituents to improve CNS penetration (e.g., fluorinated groups) and oral bioavailability. Validate via preclinical pharmacokinetic studies in rodents, focusing on half-life (t1/2t_{1/2}) and plasma protein binding .
  • Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays and HPLC-MS for metabolite identification .

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